Benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from benzoic acid and features a complex structure with nonyl and 2-methylbutyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester typically involves the esterification of benzoic acid with the corresponding alcohols. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester.
Types of Reactions:
Oxidation: The ester can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols corresponding to the ester.
Substitution: Substituted benzoic acid esters.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohols and benzoic acid. These products can then participate in further biochemical pathways, exerting their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 4-methyl-, phenyl ester
- Benzoic acid, 4-methoxy-, phenyl ester
- Benzoic acid, 4-(2-methylbutyl)oxy-, methyl ester
Comparison: Benzoic acid, 4-nonyl-, 4-(2-methylbutyl)phenyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties. Compared to other benzoic acid esters, it may exhibit different reactivity and biological activity due to the presence of the nonyl and 2-methylbutyl groups.
Eigenschaften
CAS-Nummer |
100545-69-5 |
---|---|
Molekularformel |
C27H38O2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
[4-(2-methylbutyl)phenyl] 4-nonylbenzoate |
InChI |
InChI=1S/C27H38O2/c1-4-6-7-8-9-10-11-12-23-13-17-25(18-14-23)27(28)29-26-19-15-24(16-20-26)21-22(3)5-2/h13-20,22H,4-12,21H2,1-3H3 |
InChI-Schlüssel |
UUAXXIIHIPWNOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.